molecular formula C9H10ClNO3 B2738779 2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride CAS No. 2413875-18-8

2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride

Cat. No.: B2738779
CAS No.: 2413875-18-8
M. Wt: 215.63
InChI Key: LMHTVNNCOJTNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a cyclopropyl group attached to an oxypyridine ring, which is further connected to a carboxylic acid group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride typically involves the cyclopropylation of pyridine derivatives followed by carboxylation. One common method includes the use of cyclopropyl bromide and a base to introduce the cyclopropyl group to the pyridine ring. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropylation and carboxylation reactions, utilizing continuous flow reactors to enhance efficiency and yield. The hydrochloride salt is then formed by reacting the free acid with hydrochloric acid, followed by crystallization and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyloxypyridine-3-carboxylic acid
  • 2-Cyclopropyloxypyridine-5-carboxylic acid
  • 2-Cyclopropyloxypyridine-4-carboxamide

Uniqueness

2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-cyclopropyloxypyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c11-9(12)6-3-4-10-8(5-6)13-7-1-2-7;/h3-5,7H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVIYPMYCFFUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=NC=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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